(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol
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Overview
Description
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol is a natural product found in Lobelia chinensis with data available.
Scientific Research Applications
Glycosidase Inhibitory Activities
- This compound has been studied for its inhibitory activities toward various glycosidases, demonstrating the influence of the configuration of the pyrrolidine ring on glycosidase inhibition. Specific derivatives show good and selective inhibition of alpha-mannosidase from jack bean and almond (Popowycz, Gerber‐Lemaire, Schütz, Vogel, 2004).
α-Glucosidase Inhibition
- The compound has been isolated as an inhibitor of alpha-glucosidase, with variations in its structure leading to different inhibitory effects. This highlights its potential in influencing enzymatic activities (Shibano, Tsukamoto, Masuda, Tanaka, Kusano, 2001).
Anticancer Activity
- Derivatives of this compound have been synthesized and evaluated for their anticancer activity, specifically against pancreatic tumor cells. They exhibit moderate activity as inhibitors towards alpha-mannosidase, which can influence cancer cell proliferation (Steimer, Carmona, Moreno‐Vargas, Caffa, Cea, Montecucco, Nencioni, Vogel, Robina, 2014).
Enzyme Inhibition for Cancer Treatment
- Further research on substituted pyrrolidine-3,4-diol derivatives shows their potential in inhibiting glycosidases and influencing the growth of human tumor cells, highlighting a possible avenue for cancer treatment (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, Juillerat-Jeanneret, 2005).
Catalytic and Pharmaceutical Applications
- The compound and its derivatives have been explored for their use in asymmetric catalytic reactions and as potential biological agents. This includes investigations into their synthesis and characterization, underlining their versatility in chemical and pharmaceutical applications (Shi, Kazuta, Satoh, Masaki, 1994).
Properties
CAS No. |
188744-98-1 |
---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO4/c13-5-8-10(15)11(16)9(12-8)6-1-3-7(14)4-2-6/h1-4,8-16H,5H2/t8-,9-,10-,11-/m0/s1 |
InChI Key |
BRPXIQPSCKPBLH-NAKRPEOUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]([C@H]([C@@H](N2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |
Synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(4-hydroxyphenyl)-, (2R,3R,4S,5S)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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